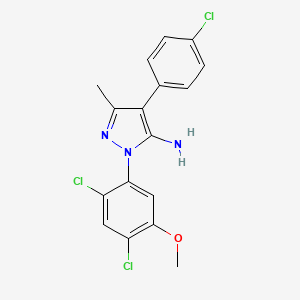![molecular formula C20H14BrNS2 B3036966 2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole CAS No. 400087-85-6](/img/structure/B3036966.png)
2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
Overview
Description
2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromophenyl group and a sulfanyl group attached to the benzothiazole core. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent. The sulfanyl group is then attached via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is investigated for its role in modulating biological pathways and as a probe for studying enzyme activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may bind to and inhibit the activity of kinases involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the bromophenyl and sulfanyl groups, making it less versatile in terms of chemical reactivity.
4-Bromophenylbenzothiazole: Contains the bromophenyl group but lacks the sulfanyl group, affecting its biological activity and chemical properties.
2-(4-Methylphenyl)-1,3-benzothiazole: Contains a methyl group instead of a bromophenyl group, leading to different reactivity and applications.
Uniqueness
2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is unique due to the presence of both the bromophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[3-[(4-bromophenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNS2/c21-16-8-10-17(11-9-16)23-13-14-4-3-5-15(12-14)20-22-18-6-1-2-7-19(18)24-20/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPTXERCDIGNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CSC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


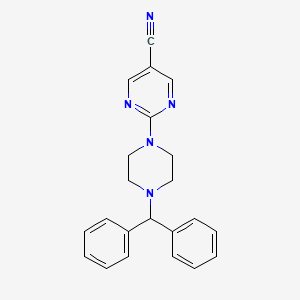
![Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate](/img/structure/B3036887.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone](/img/structure/B3036888.png)
![1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone](/img/structure/B3036890.png)
![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B3036891.png)
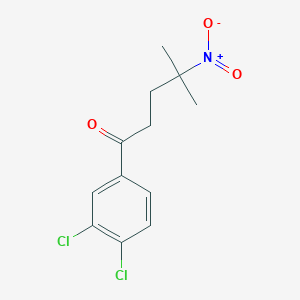
![(3E)-3-(dimethylaminomethylidene)-4-(4-fluorophenyl)-5-[(E)-methoxyiminomethyl]-1-(4-methoxyphenyl)pyrrol-2-one](/img/structure/B3036896.png)
![3,5-diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate](/img/structure/B3036898.png)
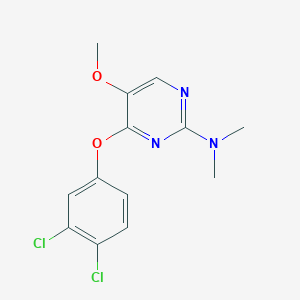
![5-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B3036901.png)
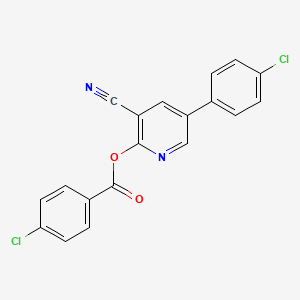
![2-Amino-4-methyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036903.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B3036904.png)
